molecular formula C15H20N6O2S B12390414 Pcsk9-IN-18

Pcsk9-IN-18

カタログ番号: B12390414
分子量: 348.4 g/mol
InChIキー: FACQTUAPLVJUDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pcsk9-IN-18 is a compound that inhibits the activity of proprotein convertase subtilisin/kexin type 9 (PCSK9), an enzyme that plays a crucial role in cholesterol metabolism. By inhibiting PCSK9, this compound helps to lower low-density lipoprotein cholesterol levels in the blood, making it a potential therapeutic agent for treating hypercholesterolemia and related cardiovascular diseases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pcsk9-IN-18 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include:

化学反応の分析

Types of Reactions

Pcsk9-IN-18 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

科学的研究の応用

Pcsk9-IN-18 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of PCSK9 and its effects on cholesterol metabolism.

    Biology: Helps in understanding the role of PCSK9 in cellular processes and its interactions with other proteins.

    Medicine: Investigated as a potential therapeutic agent for treating hypercholesterolemia and reducing the risk of cardiovascular diseases.

    Industry: Used in the development of new drugs and therapeutic strategies targeting PCSK9

作用機序

Pcsk9-IN-18 exerts its effects by binding to PCSK9 and inhibiting its interaction with low-density lipoprotein receptors (LDLRs). This prevents the degradation of LDLRs, allowing them to recycle back to the cell surface and remove low-density lipoprotein cholesterol from the bloodstream. The molecular targets and pathways involved include:

類似化合物との比較

Pcsk9-IN-18 is compared with other PCSK9 inhibitors, such as:

    Evolocumab: A monoclonal antibody that binds to PCSK9 and prevents its interaction with LDLRs.

    Alirocumab: Another monoclonal antibody with a similar mechanism of action.

    Inclisiran: A small interfering RNA that reduces the production of PCSK9.

Uniqueness

This compound is unique in its chemical structure and specific binding properties, which may offer advantages in terms of potency, selectivity, and pharmacokinetics compared to other inhibitors .

List of Similar Compounds

特性

分子式

C15H20N6O2S

分子量

348.4 g/mol

IUPAC名

methyl 5-[[2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]pyrazine-2-carboxylate

InChI

InChI=1S/C15H20N6O2S/c1-10(5-19-15-20-6-11(24-3)7-21-15)4-17-13-9-16-12(8-18-13)14(22)23-2/h6-10H,4-5H2,1-3H3,(H,17,18)(H,19,20,21)

InChIキー

FACQTUAPLVJUDJ-UHFFFAOYSA-N

正規SMILES

CC(CNC1=NC=C(N=C1)C(=O)OC)CNC2=NC=C(C=N2)SC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。